molecular formula C13H14N2O2S B13002215 N-(3-amino-4-methylphenyl)benzenesulfonamide

N-(3-amino-4-methylphenyl)benzenesulfonamide

Cat. No.: B13002215
M. Wt: 262.33 g/mol
InChI Key: FORPZIMBNAKXOO-UHFFFAOYSA-N
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Description

N-(3-amino-4-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H14N2O2S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group and a methyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-methylphenyl)benzenesulfonamide typically involves the reaction of 3-amino-4-methylbenzenesulfonyl chloride with aniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-amino-4-methylphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-amino-4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-amino-4-methylphenyl)benzenesulfonamide is unique due to the specific positioning of the amino and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct pharmacological and chemical properties compared to other benzenesulfonamide derivatives .

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

N-(3-amino-4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H14N2O2S/c1-10-7-8-11(9-13(10)14)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,14H2,1H3

InChI Key

FORPZIMBNAKXOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)N

Origin of Product

United States

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